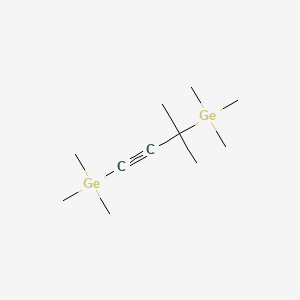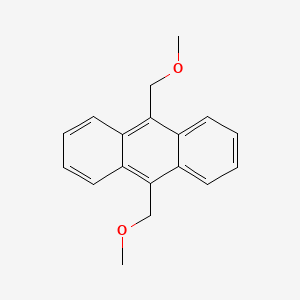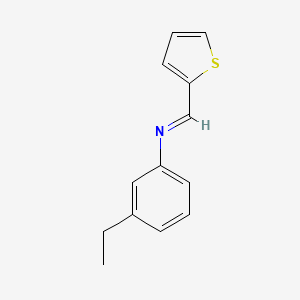
(Z)-N-(3-Ethylphenyl)-1-(2-thienyl)methanimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-N-(3-Ethylphenyl)-1-(2-thienyl)methanimine: is an organic compound that belongs to the class of imines It features a thienyl group attached to a methanimine moiety, with a 3-ethylphenyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-N-(3-Ethylphenyl)-1-(2-thienyl)methanimine typically involves the condensation of 3-ethylbenzaldehyde with 2-thiophenemethylamine under specific reaction conditions. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the imine bond.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (Z)-N-(3-Ethylphenyl)-1-(2-thienyl)methanimine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, where the imine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed:
Oxidation: Corresponding oxides or sulfoxides.
Reduction: Amines.
Substitution: Various substituted imines or amines, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal catalysis.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: The compound can be used in studies involving enzyme interactions and inhibition.
Medicine:
Industry:
Material Science: Used in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which (Z)-N-(3-Ethylphenyl)-1-(2-thienyl)methanimine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The thienyl and phenyl groups contribute to the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
- (Z)-N-(3-Methylphenyl)-1-(2-thienyl)methanimine
- (Z)-N-(3-Propylphenyl)-1-(2-thienyl)methanimine
- (Z)-N-(3-Isopropylphenyl)-1-(2-thienyl)methanimine
Uniqueness:
- Structural Differences: The presence of the 3-ethyl group in (Z)-N-(3-Ethylphenyl)-1-(2-thienyl)methanimine distinguishes it from its analogs, affecting its chemical reactivity and binding properties.
- Reactivity: The specific substituents on the phenyl ring can influence the compound’s reactivity and the types of reactions it undergoes.
- Applications: The unique structural features may lead to different applications in scientific research and industry compared to its analogs.
Propiedades
Número CAS |
400058-81-3 |
|---|---|
Fórmula molecular |
C13H13NS |
Peso molecular |
215.32 g/mol |
Nombre IUPAC |
N-(3-ethylphenyl)-1-thiophen-2-ylmethanimine |
InChI |
InChI=1S/C13H13NS/c1-2-11-5-3-6-12(9-11)14-10-13-7-4-8-15-13/h3-10H,2H2,1H3 |
Clave InChI |
RMOVUXSCFCAUDF-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=CC=C1)N=CC2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



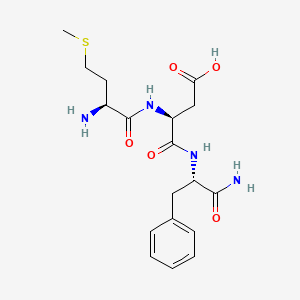



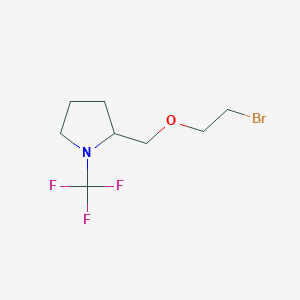
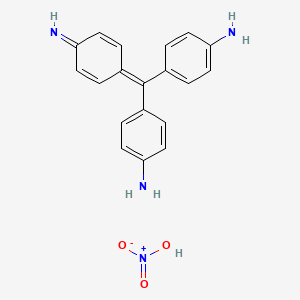
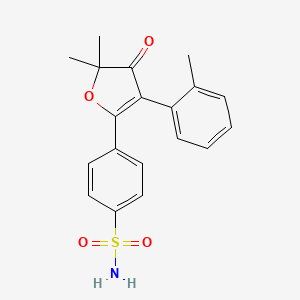
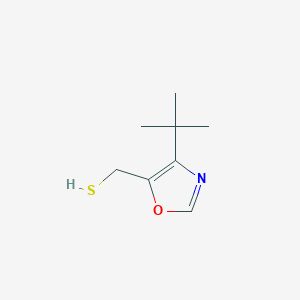
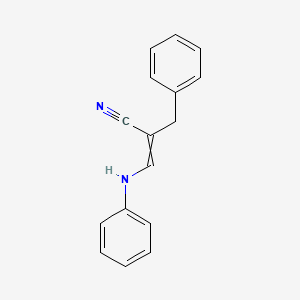
![2-(2-(Tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decan-8-yl)acetic acid](/img/structure/B13962637.png)
